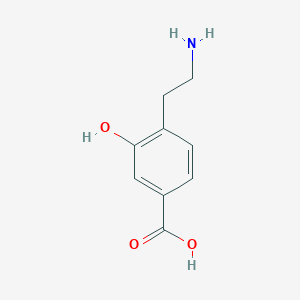
4-(2-Aminoethyl)-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-3-hydroxybenzoic acid is an organic compound with a molecular formula of C9H11NO3 It is a derivative of benzoic acid, featuring an aminoethyl group and a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 4-(2-Aminoethyl)-3-ketobenzoic acid or 4-(2-Aminoethyl)-3-carboxybenzoic acid.
Reduction: Reduction of the amino group can produce 4-(2-Aminoethyl)-3-hydroxybenzylamine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-3-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and ionic interactions with enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Lacks the hydroxyl group, which may affect its solubility and reactivity.
3-Hydroxybenzoic acid: Lacks the aminoethyl group, which may influence its biological activity.
4-(2-Aminoethyl)-2-hydroxybenzoic acid: The position of the hydroxyl group is different, which can alter its chemical properties and interactions.
Uniqueness
4-(2-Aminoethyl)-3-hydroxybenzoic acid is unique due to the presence of both the aminoethyl and hydroxyl groups on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-3-hydroxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c10-4-3-6-1-2-7(9(12)13)5-8(6)11/h1-2,5,11H,3-4,10H2,(H,12,13) |
Clé InChI |
SQZBCZMDQMJAAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13239167.png)
![tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13239169.png)
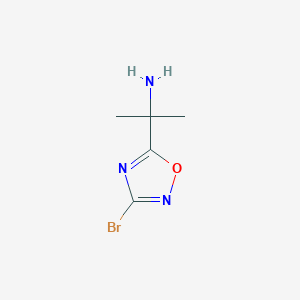
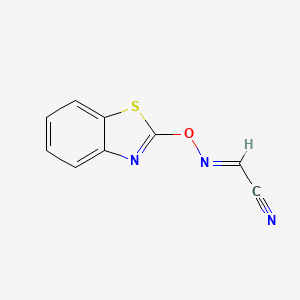
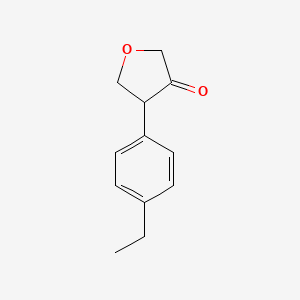
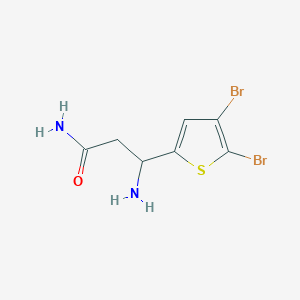
![3-Butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13239209.png)
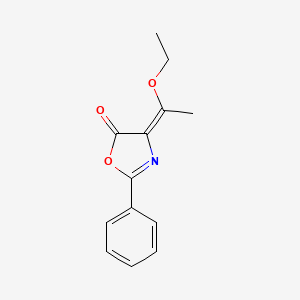
![3-[1-(2-Chloro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239215.png)




